molecular formula C10H9NO2 B084444 3-Cyano-3-phenylpropanoic acid CAS No. 14387-18-9

3-Cyano-3-phenylpropanoic acid

Cat. No.: B084444
CAS No.: 14387-18-9
M. Wt: 175.18 g/mol
InChI Key: GMPNSKPTQXVWAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-3-phenylpropanoic acid is an organic compound with the molecular formula C10H9NO2 It is characterized by the presence of a cyano group (-CN) and a phenyl group (-C6H5) attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-3-phenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with carbon dioxide in the presence of a base, followed by acidification to yield the desired product. Another method involves the reaction of benzyl chloride with sodium cyanide, followed by hydrolysis and subsequent acidification.

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, yielding 3-amino-3-phenylpropanoic acid.

    Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products:

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Major products include 3-amino-3-phenylpropanoic acid.

    Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.

Scientific Research Applications

3-Cyano-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for drug development and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyano-3-phenylpropanoic acid involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can engage in aromatic interactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

    3-Phenylpropanoic acid: Lacks the cyano group, resulting in different reactivity and applications.

    3-Cyano-2-phenylpropanoic acid: Similar structure but with a different position of the cyano group, leading to distinct chemical properties.

    3-(4-Methoxyphenyl)-3-phenylpropanoic acid:

Uniqueness: 3-Cyano-3-phenylpropanoic acid is unique due to the presence of both a cyano group and a phenyl group, which confer specific reactivity and versatility in chemical synthesis and research applications.

Biological Activity

3-Cyano-3-phenylpropanoic acid is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and cytotoxic domains. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C10_{10}H9_{9}NO2_2
  • Molecular Weight : 175.18 g/mol
  • CAS Number : 14387-18-9

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial and fungal strains. A study isolated the compound from Streptomyces albidoflavus, demonstrating its efficacy against:

MicroorganismActivity Type
Bacillus cereusAntibacterial
Escherichia coliAntibacterial
Staphylococcus aureusAntibacterial
Candida albicansAntifungal
Fusarium oxysporumAntifungal

The compound was particularly effective against Fusarium udum, a pathogen responsible for wilt disease in pigeon pea, outperforming the commercial fungicide tricyclozole but showing less activity than carbendazim .

Cytotoxic Effects

The cytotoxic potential of this compound has been explored through various in vitro studies. One study highlighted its effect on human colorectal carcinoma cells (HCT-15), where it demonstrated significant antiproliferative activity with an IC50_{50} value of approximately 1400 µM . This suggests potential applications in cancer therapeutics.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cellular Interaction : The compound affects cellular morphology and enzyme production in bacteria, notably altering cellulase production in Ruminococcus albus when included in growth media .
  • Enzyme Inhibition : It has been shown to inhibit certain metabolic pathways, potentially affecting gluconeogenesis and pyruvate transport in mitochondria .

Case Studies

Several case studies have documented the effects of this compound:

  • Antifungal Activity Against Fusarium udum :
    • Objective : To evaluate the antifungal efficacy of this compound.
    • Findings : The compound effectively reduced fungal growth compared to control treatments, indicating its potential as a biopesticide .
  • Cytotoxicity in Cancer Cells :
    • Objective : To assess the cytotoxic effects on HCT-15 cells.
    • Findings : Significant inhibition of cell proliferation was observed, suggesting that further exploration into its use as an anticancer agent is warranted .

Comparative Analysis with Related Compounds

A comparative analysis with related phenylpropanoic acid derivatives reveals that while many exhibit antimicrobial properties, this compound shows unique efficacy against specific pathogens:

Compound NameAntimicrobial ActivityCytotoxic Activity
This compoundEffective against bacteria and fungiSignificant against HCT-15 cells
3-Phenylpropionic acidModerate antibacterial activityLimited cytotoxicity
Chlorinated derivativesSelective against E. coli and S. aureusVaries by derivative

Properties

IUPAC Name

3-cyano-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPNSKPTQXVWAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458279, DTXSID70901636
Record name 3-CYANO-3-PHENYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_770
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70901636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14387-18-9
Record name 3-CYANO-3-PHENYLPROPANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Ethyl cinnamate (85.3 g, 0.484 mol), potassium cyanide (64.2 g, 0.986 mol) and ammonium chloride (38.9 g, 0.726 mol) were mixed with aqueous DMF (90%, 360 mL). The mixture was stirred at 105° C. for 7 hours. The somewhat cooled mixture was filtered and most of the DMF was evaporated. The residue was taken up in diethyl ether and 1 M HCl. The aqueous phase was extracted twice with diethyl ether. The combined diethyl ether phases were evaporated and the black oil was suspended in EtOH (200 mL) and 2 M NaOH (250 mL) and stirred at ambient temperature for 2 hours. The mixture was diluted with brine (200 mL) and water (400 mL) and washed twice with diethyl ether. After acidification (12 M HCl) the aqueous phase was extracted three times with diethyl ether. The pooled organic phases were dried (Na2SO4) and the solvent evaporated affording the title compound as a black oil, 74 g (87%): 1H NMR (CDCl3) δ1.05 (d, 3H), 1.17 (d, 3H), 1.22 (d, 6H), 2.68 (dd, 1H), 3.16 (dd, 1H), 3.4 (br, 1H), 3.76 (m, 1H) 4.19 (dd, 1H), 7.31 (m, 5H), 8.9 (br, 1H).
Quantity
85.3 g
Type
reactant
Reaction Step One
Quantity
64.2 g
Type
reactant
Reaction Step One
Quantity
38.9 g
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of benzalmalonate (124 g., 0.5 mole) in ethanol (560 ml.) and water (240 ml.) was heated at reflux for 60 hours with potassium cyanide (45 g., 0.7 mole). The solution was cooled, concentrated to remove ethanol, and then acidified with concentrated hydrochloric acid. The product was extracted with dichloromethane, and the extracts were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue was dissolved in ethyl acetate (500 ml.) and treated with dicyclohexylamine (82 ml.) to yield 118 g. (67%) of white crystals which were collected by filtration and washed sequentially with ethyl acetate and ether and dried. A suitable cation-exchange resin in the acid form, such as Dowex® 50x8-100 ion-exchange resin, (20 g.) was washed with acetone and suspended in methanol (130 ml.) with dicyclohexylammonium salt (15 g.). After stirring at ambient temperature for 1 hour, the cation exchange resin was removed by filtration and the filtrate was concentrated to yield 3-cyano-3-phenylpropionic acid as an oil.
Name
benzalmalonate
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyano-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
3-Cyano-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
3-Cyano-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
3-Cyano-3-phenylpropanoic acid
Reactant of Route 5
Reactant of Route 5
3-Cyano-3-phenylpropanoic acid
Reactant of Route 6
3-Cyano-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.